ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride
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Overview
Description
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride is a heterocyclic organic compound that has garnered significant interest in the fields of pharmaceuticals and chemical research. This compound is characterized by its unique imidazo[1,2-a]pyrazine core, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common method includes the reaction of 2-aminopyrazine with ethyl chloroformate in the presence of a base such as triethylamine.
Esterification: The resulting intermediate is then esterified using ethanol and an acid catalyst to form the ethyl ester.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is also common.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazo[1,2-a]pyrazine core, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine oxides, while reduction can produce imidazo[1,2-a]pyrazine alcohols.
Scientific Research Applications
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, its antimicrobial activity may result from inhibition of bacterial enzyme systems.
Comparison with Similar Compounds
Ethyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride can be compared with other similar compounds such as:
Ethyl 8-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate dihydrochloride: This compound has a similar structure but differs in the position and nature of substituents, leading to different chemical and biological properties.
Benzyl 5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride: The benzyl group in this compound imparts different solubility and reactivity characteristics compared to the ethyl ester.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1189379-32-5 |
---|---|
Molecular Formula |
C9H15Cl2N3O2 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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